molecular formula C11H17N5O B11044650 2-amino-5-methyl-6-pentyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

2-amino-5-methyl-6-pentyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B11044650
M. Wt: 235.29 g/mol
InChI Key: UTPGEFKZFNXTIA-UHFFFAOYSA-N
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Description

2-amino-5-methyl-6-pentyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential pharmacological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-methyl-6-pentyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can be achieved through several methods:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-methyl-6-pentyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted triazolopyrimidines .

Mechanism of Action

The mechanism of action of 2-amino-5-methyl-6-pentyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects . The exact molecular targets and pathways depend on the specific application and biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-5-methyl-6-pentyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is unique due to its specific structural features and the range of biological activities it exhibits.

Properties

Molecular Formula

C11H17N5O

Molecular Weight

235.29 g/mol

IUPAC Name

2-amino-5-methyl-6-pentyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C11H17N5O/c1-3-4-5-6-8-7(2)13-11-14-10(12)15-16(11)9(8)17/h3-6H2,1-2H3,(H3,12,13,14,15)

InChI Key

UTPGEFKZFNXTIA-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(N=C2N=C(NN2C1=O)N)C

Origin of Product

United States

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